O-[(Pyridin-3-yl)methyl] (4-butanoylphenyl)carbamothioate
Description
O-[(Pyridin-3-yl)methyl] (4-butanoylphenyl)carbamothioate is a chemical compound with a complex structure that includes a pyridine ring, a butanoyl group, and a carbamothioate moiety
Properties
CAS No. |
62237-16-5 |
|---|---|
Molecular Formula |
C17H18N2O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
O-(pyridin-3-ylmethyl) N-(4-butanoylphenyl)carbamothioate |
InChI |
InChI=1S/C17H18N2O2S/c1-2-4-16(20)14-6-8-15(9-7-14)19-17(22)21-12-13-5-3-10-18-11-13/h3,5-11H,2,4,12H2,1H3,(H,19,22) |
InChI Key |
BGQUCFXEWKFSNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)NC(=S)OCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(Pyridin-3-yl)methyl] (4-butanoylphenyl)carbamothioate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-butanoylphenyl isothiocyanate with pyridin-3-ylmethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
O-[(Pyridin-3-yl)methyl] (4-butanoylphenyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the butanoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
O-[(Pyridin-3-yl)methyl] (4-butanoylphenyl)carbamothioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-[(Pyridin-3-yl)methyl] (4-butanoylphenyl)carbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- O-(pyridin-2-ylmethyl) N-(4-butanoylphenyl)carbamothioate
- O-(pyridin-4-ylmethyl) N-(4-butanoylphenyl)carbamothioate
Uniqueness
O-[(Pyridin-3-yl)methyl] (4-butanoylphenyl)carbamothioate is unique due to the specific positioning of the pyridine ring and the butanoyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
